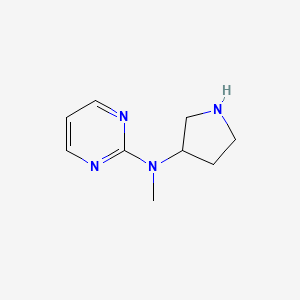
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: is a compound that belongs to the class of heterocyclic amines It features a pyrimidine ring substituted with a pyrrolidine ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Pyrimidine Ring Formation: The pyrimidine ring is usually constructed via condensation reactions involving diamines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the pyrrolidine and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)triazine-2-amine: Features a triazine ring in place of the pyrimidine ring.
Uniqueness
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9/h2,4-5,8,10H,3,6-7H2,1H3 |
InChI-Schlüssel |
VIKMWCQJSAZNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNC1)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


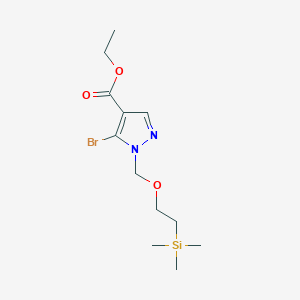
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)

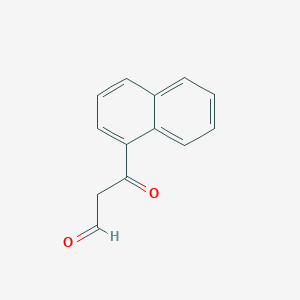

![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

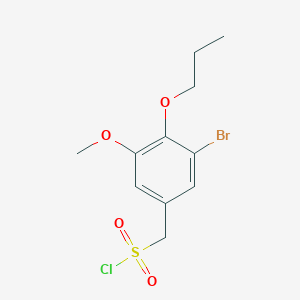
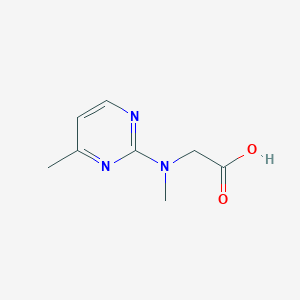

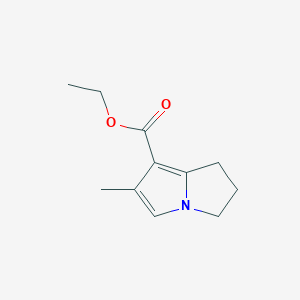
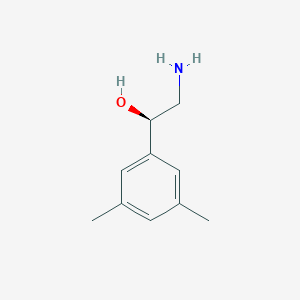
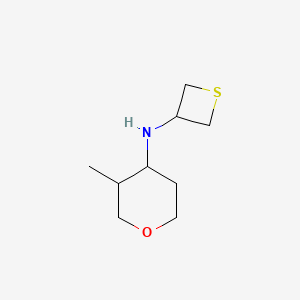
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
